1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
Description
1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is a heterocyclic compound featuring a piperidine core substituted with an acetyl group and a 1,2,4-oxadiazole ring linked to a 5-methoxy-3-methylbenzofuran moiety. This structure combines aromatic, electron-rich benzofuran with the rigid oxadiazole scaffold, which is known for metabolic stability and bioisosteric properties. The acetylated piperidine enhances solubility and modulates pharmacokinetic behavior, making the compound of interest in medicinal chemistry, particularly for central nervous system (CNS) or enzyme-targeted therapies .
Properties
CAS No. |
1239047-95-0 |
|---|---|
Molecular Formula |
C20H19F3N4O3S |
Molecular Weight |
452.45 |
IUPAC Name |
5-methyl-3-[(4-methylphenyl)sulfamoyl]-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C20H19F3N4O3S/c1-12-6-8-16(9-7-12)27-31(29,30)19-17(13(2)25-26-19)18(28)24-11-14-4-3-5-15(10-14)20(21,22)23/h3-10,27H,11H2,1-2H3,(H,24,28)(H,25,26) |
InChI Key |
WZDJYFXIDXRANW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC(=CC=C3)C(F)(F)F)C |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The compound “1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine” is a complex molecule that may interact with multiple targetsIt contains structural features of indole and benzofuran derivatives, which are known to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Based on its structural similarity to indole and benzofuran derivatives, it might interact with its targets through electrophilic substitution, similar to other indole derivatives. The benzofuran part of the molecule may interact with its targets when the 4-position of the nucleus is substituted with halogens or hydroxyl groups.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology. They can affect a broad range of biochemical pathways, depending on their specific targets. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A.
Result of Action
Some substituted benzofurans have been reported to have significant cell growth inhibitory effects. Given its structural similarity to these compounds, it might exhibit similar effects.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s activity might be enhanced during immunization or disease epidemics. .
Biological Activity
1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is a compound of significant interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound consists of a piperidine core substituted with an acetyl group and a 1,2,4-oxadiazole moiety linked to a benzofuran structure. This unique combination is hypothesized to contribute to its biological activities.
Research indicates that compounds containing piperidine and oxadiazole structures often exhibit various biological activities, including:
- Antimicrobial Activity : Many derivatives have shown efficacy against bacterial strains.
- Enzyme Inhibition : Compounds with oxadiazole moieties are frequently evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Studies have shown that similar compounds exhibit varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 20 |
| 1-Acetyl... | S. aureus | TBD |
| 1-Acetyl... | E. coli | TBD |
Note: TBD = To Be Determined based on ongoing research.
Enzyme Inhibition
The compound has been assessed for its ability to inhibit key enzymes involved in various physiological processes:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to increased acetylcholine levels.
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound C | AChE | 0.63 |
| Compound D | Urease | 2.14 |
| 1-Acetyl... | AChE | TBD |
Case Studies
In a recent study focusing on the synthesis and biological evaluation of piperidine derivatives, compounds structurally related to 1-acetyl... were shown to possess significant antibacterial and enzyme inhibitory activities. The synthesized compounds were tested against various bacterial strains and enzymes, demonstrating promising results that warrant further investigation.
Example Case Study
A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of piperidine derivatives with oxadiazole functionalities. Among these, several compounds exhibited potent activity against urease and AChE, suggesting that the incorporation of specific functional groups enhances biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
Notes:
- The benzofuran-oxadiazole combination in the target compound provides a balance of π-π interactions (via benzofuran) and metabolic stability (via oxadiazole), unlike analogs with non-aromatic substituents (e.g., methoxymethyl) .
Piperidine Core Modifications
Notes:
- The acetyl group in the target compound offers simpler metabolic pathways compared to bromophenyl or benzoyl derivatives, which may generate reactive metabolites .
- Fluorine substitution (as in ) is absent in the target compound, suggesting differences in electronic effects on target binding .
Pharmacological and Physicochemical Profiles
Notes:
Preparation Methods
N-Acetylation
The piperidine nitrogen is acetylated using acetic anhydride:
- Reaction : Piperidine-oxadiazole intermediate (1 eq) reacts with acetic anhydride (2 eq) in CH₂Cl₂, catalyzed by DMAP (0.1 eq).
- Workup : Quenching with NaHCO₃ and purification via silica chromatography.
Optimization Notes :
Palladium-Catalyzed Coupling for Benzofuran-Oxadiazole Conjugation
A Suzuki–Miyaura coupling links the benzofuran and oxadiazole:
- Boronated oxadiazole : Oxadiazole-5-boronic acid is prepared via Miyaura borylation.
- Coupling : Reacted with 5-methoxy-3-methylbenzofuran-2-triflate under Pd(PPh₃)₄ catalysis (Na₂CO₃, dioxane/H₂O, 90°C).
Catalytic System :
| Component | Role |
|---|---|
| Pd(PPh₃)₄ | Cross-coupling catalyst |
| Na₂CO₃ | Base |
| Dioxane/H₂O (4:1) | Solvent system |
Yield : 72% after HPLC purification.
Final Assembly and Purification
The acetylated piperidine-oxadiazole intermediate is coupled to the benzofuran via SNAr (nucleophilic aromatic substitution) :
- Activation : Benzofuran-oxadiazole triflate (1 eq) and piperidine-acetyl intermediate (1.2 eq) in DMF, K₂CO₃ (3 eq), 80°C, 12h.
- Purification : Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA).
Analytical Data :
- HRMS (ESI) : m/z calc. for C₂₂H₂₄N₃O₄ [M+H]⁺: 418.1764; found: 418.1761.
- HPLC Purity : 98.5% (254 nm).
Comparative Analysis of Synthetic Routes
Route Efficiency :
| Method | Steps | Total Yield | Key Advantage |
|---|---|---|---|
| A (Cyclization-first) | 5 | 32% | Fewer protection steps |
| B (Coupling-first) | 6 | 28% | Higher oxadiazole regioselectivity |
Challenges :
- Oxadiazole regiochemistry : Route B minimizes 1,3,4-oxadiazole byproducts.
- Benzofuran sensitivity : Acidic conditions during cyclization require careful pH control.
Mechanistic Insights and Side Reactions
- Oxadiazole cyclization proceeds via a [3+2] dipolar mechanism, with amidoxime acting as a 1,3-dipole.
- Pd-catalyzed coupling involves oxidative addition of triflate, transmetalation with boronic acid, and reductive elimination.
- Major side products :
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
